methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate
Description
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Properties
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-25-18(22)20-12-4-6-13(7-5-12)28(23,24)19-11-14(21)15-8-9-17(27-15)16-3-2-10-26-16/h2-10,14,19,21H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCROXZQLULZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions, it can be inferred that it may participate in electronically divergent processes with a metal catalyst. Oxidative addition may occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond.
Biochemical Pathways
Based on its potential use in suzuki–miyaura coupling reactions, it can be inferred that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Biological Activity
Methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate, also known by its CAS number 2097933-27-0, is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 438.53 g/mol. The compound features a bithiophene moiety that contributes to its electronic properties and potential applications in organic electronics and drug development .
The biological activity of this compound may be linked to its ability to interact with various biological targets. The presence of the sulfamoyl group suggests potential interactions with enzymes or receptors through hydrogen bonding and hydrophobic interactions. Additionally, the bithiophene structure may facilitate charge transport, making it relevant in both pharmacological and electronic applications.
1. Anticancer Activity
Research indicates that compounds containing bithiophene structures can exhibit anticancer properties. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis. In vitro studies have shown that derivatives of bithiophene can induce apoptosis in cancer cell lines by activating caspase pathways .
2. Anti-inflammatory Effects
Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, the inhibition of IL-17a expression has been documented in cell lines treated with related compounds, indicating a pathway through which this compound may exert anti-inflammatory effects .
3. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Preliminary studies have indicated that sulfamoyl-containing compounds can exhibit broad-spectrum antimicrobial properties, which could be explored further in clinical settings .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing bithiophene structures can exhibit significant anticancer properties. Mechanisms include:
- Induction of Apoptosis : Studies have shown that derivatives can activate caspase pathways leading to programmed cell death in various cancer cell lines.
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways associated with cell growth and proliferation.
Anti-inflammatory Effects
Compounds similar to methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate have demonstrated the ability to inhibit pro-inflammatory cytokines. Notably:
- Inhibition of IL-17a Expression : This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The structural characteristics of this compound imply possible antimicrobial properties against various pathogens. Preliminary studies suggest that sulfamoyl-containing compounds can exhibit broad-spectrum antimicrobial effects, warranting further exploration in clinical settings.
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Bithiophene Moiety : This can be achieved through palladium-catalyzed cross-coupling reactions.
- Introduction of Hydroxyethyl Group : A nucleophilic substitution reaction is used to incorporate the hydroxyethyl group.
- Formation of the Urea Linkage : The final step involves reacting the hydroxyethyl-bithiophene intermediate with an appropriate isocyanate.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various applications:
| Study Focus | Findings |
|---|---|
| Anticancer Properties | Induced apoptosis in breast cancer cell lines via caspase activation. |
| Anti-inflammatory Effects | Reduced IL-6 levels in rheumatoid arthritis models, indicating therapeutic potential. |
| Antimicrobial Activity | Showed activity against Gram-positive bacteria in preliminary tests. |
Q & A
Q. What are the key structural features of methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate, and how do they influence its reactivity?
The compound contains three critical moieties:
- A bithiophene unit enabling π-conjugation and semiconductor properties.
- A hydroxyethylsulfamoyl group facilitating hydrogen bonding and polar solvent solubility.
- A phenylcarbamate ester influencing metabolic stability. These groups collectively affect electrophilic substitution (e.g., at the thiophene β-positions) and susceptibility to hydrolysis under acidic/basic conditions .
Q. What are the standard synthetic routes for preparing this compound, and what reaction parameters require strict control?
Synthesis involves:
- Step 1 : Coupling 2,2'-bithiophene-5-carbaldehyde to 2-aminoethanol via reductive amination (NaBH₄, MeOH, 0–5°C).
- Step 2 : Sulfamoylation using 4-nitrophenylsulfamoyl chloride (DMAP catalyst, CH₂Cl₂, 25°C).
- Step 3 : Carbamate formation with methyl chloroformate (Et₃N, THF, reflux). Critical parameters include maintaining anhydrous conditions during sulfamoylation and limiting reaction temperatures to <60°C to prevent decomposition .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Bithiophene protons (δ 6.8–7.2 ppm, doublets) and carbamate carbonyl (δ 155–160 ppm) .
- FT-IR : Sulfonamide N–H stretch (~3350 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
- HRMS : Verify [M+H]⁺ with <2 ppm accuracy to rule out isobaric impurities .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis, particularly for the sulfamoylation step?
Use Design of Experiments (DoE) to model variables:
- Catalyst loading (0.5–2 mol% DMAP) and solvent polarity (CH₂Cl₂ vs. DMF) .
- In-line FT-IR monitoring detects sulfamoyl chloride depletion (disappearance of ~1370 cm⁻¹ S=O stretch) .
- Statistical optimization shows a 22% yield improvement when using 1.5 equiv of sulfamoyl chloride at 25°C .
Q. How should researchers resolve contradictions between computational predictions and experimental NMR data?
- NBO analysis identifies hyperconjugative interactions altering chemical shifts (e.g., sulfamoyl N–H∙∙∙O=C hydrogen bonding) .
- Solvent corrections in DFT calculations (e.g., IEFPCM model for DMSO-d₆) reduce shift deviations to <0.3 ppm .
- 2D NMR (HSQC, HMBC) clarifies ambiguous assignments, especially for overlapping thiophene protons .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Prioritize assays aligned with structural motifs:
- Kinase inhibition : TR-FRET-based assays with ATP gradients (0.1–10 mM) to determine IC₅₀ against EGFR or VEGFR2 .
- Cytotoxicity : MTT assays on HepG2 cells (72 hr exposure, EC₅₀ comparison with 5-fluorouracil controls) .
- Membrane permeability : Caco-2 monolayers with LC-MS quantification (apical-to-basolateral transport ratio >2 indicates favorable absorption) .
Q. How can computational methods guide rational drug design using this compound?
- Molecular docking (AutoDock Vina) against COX-2 (PDB 5KIR) optimizes binding poses; aim for ΔG < −8 kcal/mol .
- MD simulations (GROMACS) assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- ADMET prediction : SwissADME calculates logP (target 2.5–3.5) and topological polar surface area (60–90 Ų) to balance solubility and permeability .
Q. What methodologies assess stability under physiological conditions?
- pH-rate profiling (pH 1.2–7.4, 37°C): UPLC tracks degradation (e.g., carbamate hydrolysis at pH > 7) .
- Forced oxidation : 0.1% H₂O₂ exposure identifies labile sites (e.g., thiophene ring oxidation) via LC-HRMS .
- Solid-state stability : XRD detects polymorphic changes during 40°C/75% RH storage over 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
